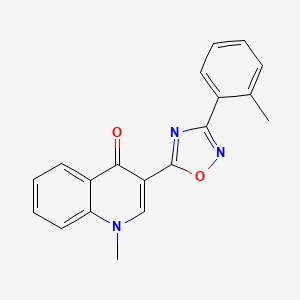

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

Substitution with o-Tolyl Group: The o-tolyl group can be introduced through electrophilic aromatic substitution reactions using o-tolyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halides, organometallic compounds, and catalysts such as palladium or copper can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.

Industrial Applications: The compound’s properties may be exploited in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core and have diverse biological activities.

Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antimicrobial properties.

Uniqueness

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline and oxadiazole rings with an o-tolyl substituent. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Biological Activity

1-Methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1207052-28-5 |

| Molecular Formula | C19H15N3O2 |

| Molecular Weight | 317.3 g/mol |

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For example, derivatives similar to this compound have been evaluated for their efficacy against prostate (PC-3), colon (HCT-116), and breast cancer (MCF7) cell lines with IC50 values indicating strong cytotoxicity .

-

Case Studies :

- A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 0.67 µM against prostate cancer cell lines .

- Another investigation indicated that compounds with structural similarities to the target compound exhibited significant growth inhibition percentages (GP) against various cancer types, including melanoma and leukemia .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also noteworthy:

- Activity Against Mycobacterium tuberculosis : Some studies have reported that oxadiazole derivatives exhibit activity against resistant strains of Mycobacterium tuberculosis. For example, certain compounds demonstrated effective inhibition against monoresistant strains with promising metabolic stability .

- Broad-Spectrum Effects : The biological evaluations suggest that these compounds may possess broad-spectrum antimicrobial activity, making them candidates for further research in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

- Functional Groups : The presence of specific functional groups in the molecule influences its biological properties significantly. For instance, modifications on the quinoline and oxadiazole moieties can enhance anticancer potency and selectivity .

- Bioisosterism : The unique bioisosteric properties of the 1,2,4-oxadiazole ring contribute to its effectiveness as a pharmacophore in drug design .

Properties

IUPAC Name |

1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLAMMVZVULGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.